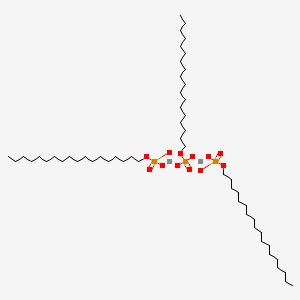
Phosphoric acid, octadecyl ester, aluminum salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, octadecyl ester, aluminum salt is an organic phosphate ester compound. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its long carbon chain and the presence of aluminum, which imparts specific chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphoric acid, octadecyl ester, aluminum salt is typically synthesized by reacting octadecanol with phosphoric acid. The reaction generally requires the use of a catalyst to facilitate the process . The reaction conditions include heating the mixture to a specific temperature to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, octadecanol and phosphoric acid, are mixed in reactors with catalysts to accelerate the reaction. The product is then purified through various methods, such as distillation or crystallization, to obtain the desired purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, octadecyl ester, aluminum salt undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis.
Substitution: The ester group can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically catalyzed by acids or bases.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as potassium permanganate for oxidation.
Major Products Formed
Hydrolysis: Produces phosphoric acid and octadecanol.
Oxidation: Can lead to the formation of various oxidized products depending on the conditions and reagents used.
Applications De Recherche Scientifique
Phosphoric acid, octadecyl ester, aluminum salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, inks, plastics, textiles, and personal care products.
Mécanisme D'action
The mechanism of action of phosphoric acid, octadecyl ester, aluminum salt involves its interaction with various molecular targets and pathways. As a surfactant, it reduces surface tension and stabilizes emulsions by aligning at the interface of different phases. In biological systems, it can interact with lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Phosphoric acid, octadecyl ester, aluminum salt can be compared with other similar compounds, such as:
Cetyl oleyl phosphate: Known for its excellent emulsion stability and anti-wear performance.
Ethoxylated fatty alcohols: Used as non-ionic surfactants with similar applications in emulsification and stabilization.
The uniqueness of this compound lies in its specific combination of properties imparted by the long carbon chain and the presence of aluminum, making it suitable for specialized applications.
Propriétés
Numéro CAS |
68071-22-7 |
|---|---|
Formule moléculaire |
C54H111Al2O12P3 |
Poids moléculaire |
1099.3 g/mol |
Nom IUPAC |
dialuminum;octadecyl phosphate |
InChI |
InChI=1S/3C18H39O4P.2Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;;/h3*2-18H2,1H3,(H2,19,20,21);;/q;;;2*+3/p-6 |
Clé InChI |
HBEOVKSHQZVUQQ-UHFFFAOYSA-H |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[Al+3].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


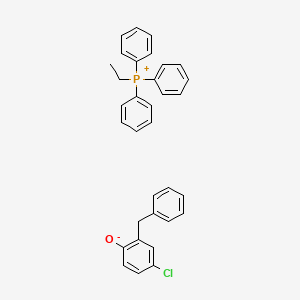
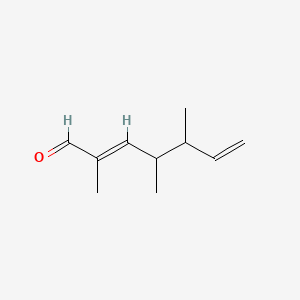
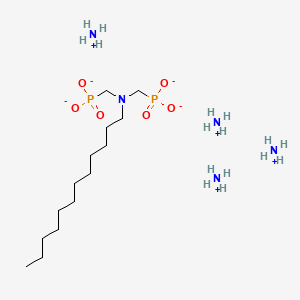
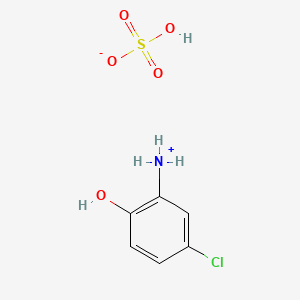
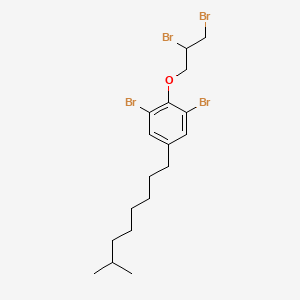
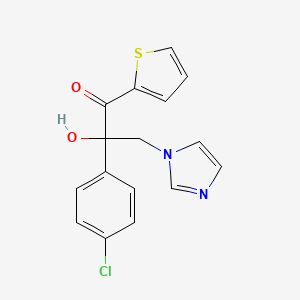




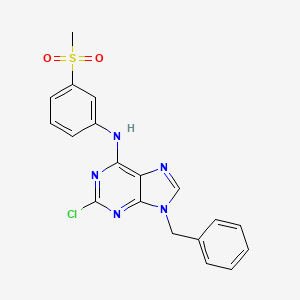

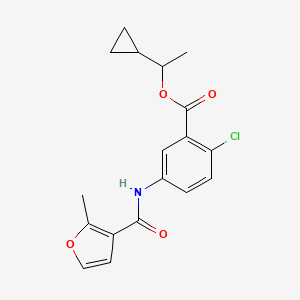
![2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran](/img/structure/B12679407.png)
